molecular formula C21H26N2O5S B2517644 5-ethyl-2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1170022-92-0

5-ethyl-2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2517644
CAS No.: 1170022-92-0
M. Wt: 418.51
InChI Key: SMYGWAWKCGWATG-UHFFFAOYSA-N
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Description

5-ethyl-2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound. This chemical is notable for its structural attributes and the diverse functional groups it harbors, making it a compound of interest for various scientific investigations and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide generally involves a multi-step process. Key reaction steps typically include:

  • Formation of the Tetrahydroquinoline Core: : This can be achieved through the Povarov reaction, which involves the reaction of an aniline derivative, an aldehyde, and an alkene.

  • Attachment of the Methoxyacetyl Group: : This can involve standard acetylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

  • Sulfonamide Formation: : This typically involves the reaction of an amine group with a sulfonyl chloride, such as benzenesulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial-scale synthesis of such compounds usually leverages automated and continuous flow processes to ensure consistency, yield, and safety. The industrial production might also employ different catalysts and more efficient reagents to reduce costs and improve reaction rates.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions typically at the methoxy groups or the ethyl group.

  • Reduction: : Reduction reactions can target the ketone group in the methoxyacetyl segment, converting it to an alcohol.

  • Substitution: : The aromatic rings and the sulfonamide group can be sites for electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate or chromium trioxide.

  • Reduction: : Sodium borohydride or lithium aluminum hydride are frequently used.

  • Substitution: : Halogenation can be done using halogens like chlorine or bromine, and nucleophilic substitutions can employ bases such as sodium methoxide.

Major Products

  • Oxidation: : Leads to the formation of carboxylic acids or aldehydes from the methyl groups.

  • Reduction: : Produces alcohol derivatives.

  • Substitution: : Results in various halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

This compound serves as a model molecule for studying the effects of various substituents on aromatic sulfonamides and heterocyclic compounds. Its diverse functional groups provide multiple reactive sites, making it ideal for mechanistic studies.

Biology

In biological research, this compound could be explored for its potential enzyme inhibition properties due to the sulfonamide group, which is a common pharmacophore in drug design.

Medicine

While specific medical applications may not be established, structurally similar compounds have been investigated for their potential anti-inflammatory, antibacterial, and anticancer activities.

Industry

Industrial applications could include its use as an intermediate in the synthesis of more complex molecules, potentially in the field of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which 5-ethyl-2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide exerts effects largely depends on its target. The sulfonamide group might inhibit enzymes by mimicking the transition state of their substrates, binding to the active site and thus preventing the enzyme from performing its function. The quinoline and methoxy groups could interact with biological membranes or proteins, altering their activities or stabilities.

Comparison with Similar Compounds

Similar compounds might include other sulfonamide-based molecules and quinoline derivatives. For example:

  • Sulfanilamide: : A simpler sulfonamide often used as an antibiotic.

  • Chloroquine: : A quinoline derivative used as an antimalarial drug.

The uniqueness of 5-ethyl-2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide lies in its specific combination of functional groups, offering a unique set of chemical reactivities and potential biological activities not found in simpler analogs.

Properties

IUPAC Name

5-ethyl-2-methoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-4-15-7-10-19(28-3)20(12-15)29(25,26)22-17-9-8-16-6-5-11-23(18(16)13-17)21(24)14-27-2/h7-10,12-13,22H,4-6,11,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYGWAWKCGWATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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